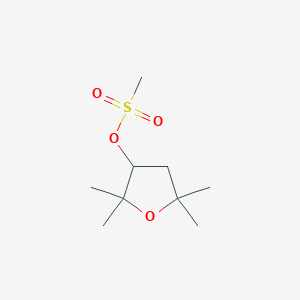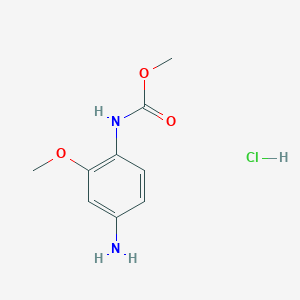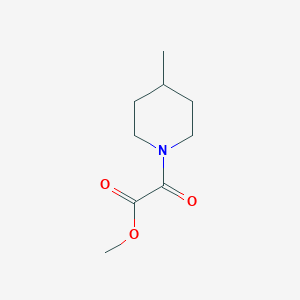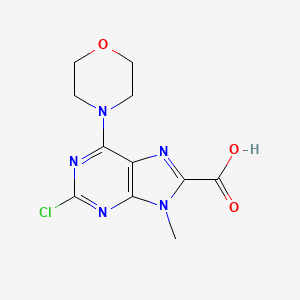
2-Chloro-7-fluoroquinoxaline
Descripción general
Descripción
2-Chloro-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H4ClFN2 . It is a derivative of quinoxaline, a class of compounds that have been found to possess a wide range of biological properties .
Synthesis Analysis
The synthesis of 2-Chloro-7-fluoroquinoxaline and its derivatives has been a subject of research. A study describes a new sequence of 6-chloro-7-fluoro quinoxaline derivatives. The first step involves the protection of the amino group of 3-chloro-4-fluoro benzamine via acetylation reaction to give an intermediate n-(3-chloro-4-fluorophenyl)acetamide .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-fluoroquinoxaline consists of a quinoxaline core, which is a bicyclic compound containing a benzene ring fused with a pyrazine ring. It has a chlorine atom substituted at the 2nd position and a fluorine atom at the 7th position .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Development
2-Chloro-7-fluoroquinoxaline is a key compound in the synthesis of biologically active quinoxaline derivatives. For instance, the carbene-catalyzed aroylation of 2-chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide with various aromatic aldehydes has been explored. This process, employing 1,3-dimethylimidazolium iodide as the carbene precursor, facilitated the creation of new aroylquinoxaline N-oxides with potential biological activity against tumor cell lines (Maichrowski et al., 2014). Similarly, selective modification of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide has led to the synthesis of over 30 unique quinoxaline derivatives with antimalarial activity, showcasing the potential of 2-chloro-7-fluoroquinoxaline in drug development (Maichrowski et al., 2013).
Antibacterial Applications
Quinoxaline derivatives, including those derived from 2-chloro-7-fluoroquinoxaline, have shown promise in antimicrobial research. The synthesis of N-piperazinyl quinolone derivatives with a 2-thienyl group, for instance, demonstrated significant in-vitro antibacterial activity, indicating the potential of these compounds in treating various infectious diseases (Mirzaei & Foroumadi, 2000).
Pharmaceutical and Biomedical Research
The broader category of fluoroquinolones, to which 2-chloro-7-fluoroquinoxaline derivatives belong, is extensively studied in pharmaceutical and biomedical research. These compounds are utilized in various applications, such as antibacterial agents and potential treatments for diseases like COVID-19 (Touret & de Lamballerie, 2020). Their role in therapy, particularly in combating resistant strains of bacteria, is a significant area of ongoing research.
Analytical and Environmental Chemistry
In the field of analytical and environmental chemistry, fluoroquinolones, including derivatives of 2-chloro-7-fluoroquinoxaline, are analyzed for their presence and impact on the environment. For example, studies have been conducted on the trace determination of these compounds in urban wastewater, highlighting their widespread use and potential environmental impact (Golet et al., 2001).
Propiedades
IUPAC Name |
2-chloro-7-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGARDJKGRYPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855795 | |
| Record name | 2-Chloro-7-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoroquinoxaline | |
CAS RN |
1233932-59-6 | |
| Record name | 2-Chloro-7-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)


![3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1430538.png)
![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride](/img/structure/B1430540.png)

![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1430543.png)






